molecular formula C15H13BrN2O2S B2980115 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole CAS No. 1206093-68-6

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B2980115
CAS No.: 1206093-68-6
M. Wt: 365.25
InChI Key: YECKRCFQHZTKSV-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is a synthetic small molecule based on the privileged benzimidazole pharmacophore, designed for advanced chemical biology and drug discovery research. This compound features a benzimidazole core, a versatile scaffold known for its structural resemblance to naturally occurring nucleotides (purines), which allows it to interact effectively with a wide range of biological polymers, including enzymes and receptors . The molecule is further functionalized with a 5-bromo-2,4-dimethylphenylsulfonyl group, a substitution pattern that may influence its electronic properties, lipophilicity, and binding affinity to biological targets. Benzimidazole derivatives are extensively investigated for their broad spectrum of pharmacological activities. This makes them particularly valuable as a chemical tool or lead compound in several research areas: - Oncology Research: Benzimidazole-based compounds are recognized for their significant potential as anticancer agents . They can function as dual or multi-targeting therapeutics, inhibiting the proliferation of various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers, through diverse and sometimes non-gene-specific mechanisms . - Antimicrobial and Antifungal Studies: The benzimidazole nucleus demonstrates potent activity against a range of bacterial and fungal pathogens . Substitutions on the core structure, particularly halogen atoms like bromine, have been shown to enhance this activity, making such derivatives promising for developing new anti-infective agents . - Antitubercular Agents: Research has identified that bromo-substituted benzimidazole analogues exhibit excellent activity against Mycobacterium tuberculosis , highlighting their value in combating infectious diseases . Beyond pharmaceuticals, the benzimidazole scaffold also finds applications in materials science and coordination chemistry, where it can be used to construct complex molecular systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use. We recommend consulting the available safety data and handling this compound in a suitably controlled laboratory environment.

Properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-7-11(2)15(8-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECKRCFQHZTKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative of 5-bromo-2,4-dimethylphenyl. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The benzimidazole core and the sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

    Coupling reactions: The compound can be used in Suzuki-Miyaura or other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties, due to the known bioactivity of benzimidazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could enhance its binding affinity to certain targets, while the benzimidazole core might contribute to its overall bioactivity.

Comparison with Similar Compounds

Benzimidazole derivatives exhibit significant variability in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of structurally related compounds:

Substituent Effects on Physicochemical Properties
Compound Name Substituents on Benzimidazole Key Physicochemical Properties Reference
1-[(4-Methoxyphenyl)sulfonyl]-1H-benzimidazole 4-Methoxyphenylsulfonyl Melting point: 92–94°C; Predicted density: 1.34 g/cm³
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives Morpholine-ethyl linkage + aryl groups Melting points: 91–167°C (e.g., 2g: 166.4–167.3°C)
Omeprazole sulfone N-oxide 5-Methoxy, 4-methoxy-3,5-dimethylpyridinylsulfonyl — (pharmacologically active as a proton pump inhibitor metabolite)
5-Bromo-2-phenyl-1H-benzimidazole 5-Bromo, 2-phenyl — (bulky substituents enhance steric hindrance)

Key Observations :

  • Bromo and Dimethyl Substituents : The 5-bromo and 2,4-dimethyl groups on the phenyl ring likely elevate molecular weight (~400–450 g/mol) and lipophilicity (logP), enhancing hydrophobic interactions in biological systems.
  • Morpholine Derivatives : Compounds with morpholine-ethyl linkages (e.g., 2g in ) exhibit lower melting points (91–167°C) compared to sulfonyl-substituted analogs (92–94°C for ), suggesting reduced crystallinity due to flexible side chains.

Key Observations :

  • Sulfonyl vs. Sulfinyl : Sulfonyl derivatives (e.g., omeprazole sulfone) are metabolically stable but less reactive than sulfinyl analogs, making them suitable for prolonged activity .
  • Bromo Substituents : Bromine’s steric bulk and electronegativity may enhance binding to hydrophobic enzyme pockets, as seen in 5-bromo-2-phenylbenzimidazole .
  • Morpholine Derivatives : The morpholine group improves aqueous solubility, which is critical for oral bioavailability, but may reduce CNS penetration due to increased polarity .

Biological Activity

1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound features a benzimidazole core with a sulfonyl group attached to a 5-bromo-2,4-dimethylphenyl moiety, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.

  • Molecular Formula : C16H15BrN2O2S
  • Molar Mass : 379.2715 g/mol

The unique structure of this compound allows it to engage in various chemical reactions, including substitution and redox reactions, which may influence its biological activity.

Biological Activity Overview

Benzimidazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antitubercular
  • Analgesic

The presence of the sulfonyl group and the brominated phenyl ring enhances the compound's interaction with biological targets, potentially increasing its efficacy.

The mechanism of action for 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole likely involves:

  • Enzyme inhibition : The compound may inhibit specific enzymes or receptors due to its structural features.
  • Modulation of biological pathways : The sulfonyl group could enhance binding affinity to target proteins, influencing various signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin and ciprofloxacin.

CompoundMIC (μg/ml)Target
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole50S. typhi
Ampicillin100S. typhi
Ciprofloxacin25S. typhi

Anticancer Potential

Research into the anticancer properties of benzimidazole derivatives has shown that compounds similar to 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole can inhibit cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole core significantly impact biological activity. For instance, the introduction of halogen substituents on the phenyl ring enhances antimicrobial and anticancer activities.

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